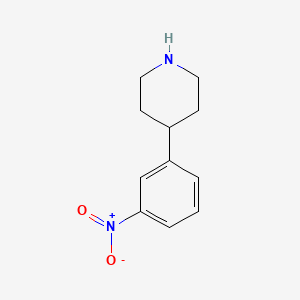

4-(3-Nitrophenyl)piperidine

Descripción general

Descripción

4-(3-Nitrophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom The compound this compound features a piperidine ring substituted with a 3-nitrophenyl group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)piperidine typically involves the reaction of 3-nitrochlorobenzene with piperidine. The reaction is carried out under reflux conditions in the presence of a base such as sodium carbonate. The general reaction scheme is as follows:

Starting Materials: 3-nitrochlorobenzene and piperidine.

Reaction Conditions: Reflux in the presence of sodium carbonate.

Procedure: A mixture of 3-nitrochlorobenzene, sodium carbonate, and piperidine is heated to reflux under nitrogen for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group at the meta position undergoes catalytic hydrogenation to yield 4-(3-aminophenyl)piperidine. This reaction is critical for synthesizing bioactive intermediates.

-

Conditions : 3-(4-Nitrophenyl)piperidine (1.0 g) in methanol with 50% wet Pd/C (10–20 wt%), H₂ (6–8 kg/cm²), 50–60°C.

-

Result : 76.1% yield of 3-(4-aminophenyl)piperidine after 3.5 hours.

This method avoids precious metals and achieves simultaneous reduction of the nitro group and piperidine ring saturation.

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd/C (10–20 wt%) | |

| Solvent | Methanol | |

| Temperature | 50–60°C | |

| Pressure | 6–8 kg/cm² H₂ | |

| Yield | 76.1% |

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the aromatic ring for nucleophilic attack, particularly at positions ortho and para to itself. Piperidine-derived substrates exhibit distinct kinetics depending on solvent and nucleophile basicity.

-

Solvent effects : Reactions in DMF proceed faster than in MeOH/acetone due to enhanced nucleophilicity.

| Nucleophile | Solvent | Temperature (°C) | Source | |

|---|---|---|---|---|

| Piperidine | DMF | 0.221–0.243 | 30.55 | |

| Sodium methoxide | MeOH/acetone (80:20) | 0.019–0.042 | 30–65 |

Functionalization of the Piperidine Ring

The secondary amine in the piperidine ring participates in alkylation and acylation reactions.

Alkylation

Quaternary ammonium salts form via reaction with allyl halides :

-

Conditions : 3-(4-Nitrophenyl)pyridine + 3-chloropropene in ethanol/ZnCl₂ (1:1.1–1.2 molar ratio), 55–65°C.

Acylation

Piperidine reacts with acyl chlorides (e.g., acetyl chloride) to form amides, though steric hindrance may reduce efficiency.

Comparative Reaction Kinetics

Kinetic studies reveal solvent and substituent effects on reaction pathways.

Aplicaciones Científicas De Investigación

4-(3-Nitrophenyl)piperidine has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies investigating the biological activity of piperidine derivatives, including their potential as enzyme inhibitors and receptor modulators.

Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-(3-Nitrophenyl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors. For example, piperidine derivatives are known to inhibit enzymes such as cholinesterase and monoamine oxidase, which are involved in neurotransmitter regulation . The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.

Piperazine: A similar heterocyclic compound with two nitrogen atoms in the ring.

Pyrrolidine: A five-membered ring with one nitrogen atom.

Uniqueness

4-(3-Nitrophenyl)piperidine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Actividad Biológica

4-(3-Nitrophenyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring substituted with a nitrophenyl group. The synthesis typically involves the nitration of phenylpiperidine derivatives, which can be achieved through various methods including electrophilic aromatic substitution.

Biological Activity Overview

The biological activities of this compound encompass several therapeutic areas, including antileukemic, analgesic, and neuroprotective effects.

Antileukemic Activity

Research has shown that derivatives of piperidine, including this compound, exhibit significant antiproliferative activity against human leukemia cell lines such as K562 and Reh. A study indicated that certain derivatives induced apoptosis in these cells at low concentrations, suggesting potential as anticancer agents .

Table 1: Antileukemic Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | 5.0 | Apoptosis induction |

| 4-(2-Fluorophenyl)piperidine | K562 | 7.5 | Cell cycle arrest |

| 4-(4-Methylphenyl)piperidine | Reh | 6.0 | DNA fragmentation |

Analgesic Effects

Recent studies have highlighted the potential analgesic properties of piperidine derivatives through their interaction with histamine H3 and sigma-1 receptors. These receptors play a crucial role in pain modulation. The dual activity on these receptors suggests that this compound could be beneficial in treating nociceptive and neuropathic pain .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Receptor Modulation : It acts as an antagonist/inverse agonist at histamine H3 receptors, which are implicated in various neurological conditions.

- Cell Cycle Regulation : The compound has been shown to interfere with cell cycle progression in cancer cells, leading to increased apoptosis.

- Neurotransmitter Interaction : It affects neurotransmitter levels, which can contribute to its analgesic effects.

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

- Anticancer Study : A study demonstrated that this compound inhibited the growth of leukemia cells significantly more than other tested derivatives, with evidence suggesting it induces apoptosis through mitochondrial pathways .

- Pain Management Research : Another investigation focused on its dual receptor activity, showing promising results in reducing pain responses in animal models .

Propiedades

IUPAC Name |

4-(3-nitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-13(15)11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-3,8-9,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZAGHYGQGJUPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614054 | |

| Record name | 4-(3-Nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858850-25-6 | |

| Record name | 4-(3-Nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.